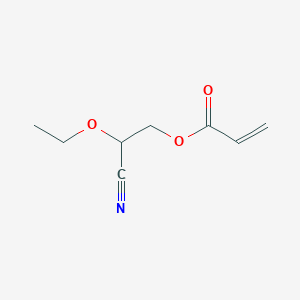

2-Cyano-2-ethoxyethyl acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Cyano-2-ethoxyethyl acrylate is a chemical compound belonging to the family of cyanoacrylates. These compounds are known for their rapid polymerization in the presence of moisture, making them valuable in various adhesive applications. This compound is a colorless liquid with a faint sweet smell and low viscosity, commonly used in industrial and medical adhesives.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyano-2-ethoxyethyl acrylate is typically synthesized through the condensation of ethyl cyanoacetate with formaldehyde, followed by thermal decomposition of the resulting polymer . This reaction is exothermic and requires careful control of temperature and reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale condensation reactions, often carried out in continuous reactors to maintain consistent quality and yield. The polymer formed during the reaction is then thermally cracked to produce the monomer, which is purified and stabilized for commercial use .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-ethoxyethyl acrylate undergoes several types of chemical reactions, including:

Polymerization: Rapid polymerization in the presence of moisture, forming strong adhesive bonds.

Substitution: Reactions with nucleophiles, leading to the formation of various substituted derivatives.

Hydrolysis: Reaction with water, resulting in the breakdown of the ester bond and formation of cyanoacrylic acid derivatives.

Common Reagents and Conditions

Moisture: Initiates polymerization.

Nucleophiles: Such as amines and alcohols, used in substitution reactions.

Acids and Bases: Employed in hydrolysis reactions to control the pH and reaction rate.

Major Products Formed

Polymers: Formed during polymerization, used in adhesives.

Substituted Derivatives: Resulting from substitution reactions, used in various chemical applications.

Cyanoacrylic Acid Derivatives:

Scientific Research Applications

2-Cyano-2-ethoxyethyl acrylate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.

Industry: Applied in the production of high-strength adhesives for various industrial applications, including electronics and automotive sectors.

Mechanism of Action

The primary mechanism of action for 2-Cyano-2-ethoxyethyl acrylate involves rapid anionic polymerization initiated by moisture. The presence of two strong electron-withdrawing groups (cyano and ester) in the molecule leads to polarization of the double bond, facilitating polymerization. The resulting polymer forms strong adhesive bonds through hydrogen bonding and van der Waals interactions with the substrate.

Comparison with Similar Compounds

Similar Compounds

- Ethyl cyanoacrylate

- Methyl cyanoacrylate

- Butyl cyanoacrylate

- Octyl cyanoacrylate

Uniqueness

2-Cyano-2-ethoxyethyl acrylate stands out due to its unique combination of properties, including rapid polymerization, strong adhesive bonds, and biocompatibility. Compared to other cyanoacrylates, it offers a balance of flexibility and strength, making it suitable for a wide range of applications in both industrial and medical fields.

Properties

Molecular Formula |

C8H11NO3 |

|---|---|

Molecular Weight |

169.18 g/mol |

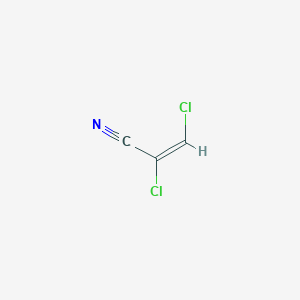

IUPAC Name |

(2-cyano-2-ethoxyethyl) prop-2-enoate |

InChI |

InChI=1S/C8H11NO3/c1-3-8(10)12-6-7(5-9)11-4-2/h3,7H,1,4,6H2,2H3 |

InChI Key |

DUMOIXQZQLZBKS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(COC(=O)C=C)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester](/img/structure/B13806622.png)

![2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid](/img/structure/B13806647.png)

![(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B13806665.png)

![2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone](/img/structure/B13806666.png)

![(R)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate](/img/structure/B13806674.png)

![1-Piperidineacetamide,N-[[(1,1-dimethylethyl)amino]carbonyl]-(9CI)](/img/structure/B13806694.png)